molecular formula C8H10O3 B14302878 Methyl 5-methyl-3-oxocyclopent-1-ene-1-carboxylate CAS No. 115514-31-3

Methyl 5-methyl-3-oxocyclopent-1-ene-1-carboxylate

Cat. No.: B14302878
CAS No.: 115514-31-3
M. Wt: 154.16 g/mol
InChI Key: VPNAWTZKIRESFT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-oxocyclopent-1-ene-1-carboxylate: is an organic compound with a unique structure that includes a cyclopentene ring with a methyl group, a ketone, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-3-oxocyclopent-1-ene-1-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation of 1-[(2E,Z)-2-hydrazinylidene-2-phenylethyl]-5-methyl-1H-pyrazole-3-carbohydrazide, which is obtained by hydrazinolysis of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate . Another method involves the Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate, followed by ketal hydrolysis using hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-3-oxocyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-3-oxocyclopent-1-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-oxocyclopent-1-ene-1-carboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

    Methyl 3-oxocyclopent-1-enecarboxylate: Similar structure but lacks the additional methyl group.

    Methyl 1-cyclopentene-1-carboxylate: Similar cyclopentene ring but different functional groups.

Properties

CAS No.

115514-31-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 5-methyl-3-oxocyclopentene-1-carboxylate

InChI

InChI=1S/C8H10O3/c1-5-3-6(9)4-7(5)8(10)11-2/h4-5H,3H2,1-2H3

InChI Key

VPNAWTZKIRESFT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C1C(=O)OC

Origin of Product

United States

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